molecular formula C17H12N4O4 B167446 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone CAS No. 1773-51-9

1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone

Cat. No. B167446
CAS RN: 1773-51-9
M. Wt: 336.3 g/mol
InChI Key: YBLIXGCZBADMMH-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone, also known as NDH, is a chemical compound that has been widely used in scientific research. NDH is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. NDH has been used in various applications, including as a reagent for the detection of carbonyl compounds and as a potential therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is not fully understood, but it is believed to involve the formation of a hydrazone bond between 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone and the target molecule. This hydrazone bond is stable and can be detected by various analytical techniques.

Biochemical And Physiological Effects

1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle and use in experiments.
One limitation of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is its potential toxicity. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications. Additionally, 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone may not be suitable for use in vivo due to its potential toxicity and lack of specificity.

Future Directions

There are several future directions for research on 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. One area of interest is the development of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone derivatives with improved specificity and potency for use as therapeutic agents. Another area of interest is the development of new methods for the detection of carbonyl compounds using 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone or related compounds. Finally, the potential use of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone as a diagnostic tool for cancer or other diseases is an area of active research.

Synthesis Methods

The synthesis of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone involves the reaction of 1-naphthalenecarbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been widely used in scientific research as a reagent for the detection of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbon-oxygen double bond, and are present in many natural and synthetic compounds. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone reacts with carbonyl compounds to form a yellow precipitate, which can be easily detected by UV-visible spectroscopy.
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been investigated for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been tested against various cancer cell lines in vitro. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been tested for its anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

CAS RN

1773-51-9

Product Name

1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone

Molecular Formula

C17H12N4O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(Z)-naphthalen-1-ylmethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H12N4O4/c22-20(23)14-8-9-16(17(10-14)21(24)25)19-18-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-11,19H/b18-11-

InChI Key

YBLIXGCZBADMMH-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

synonyms

1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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